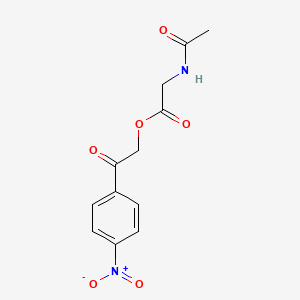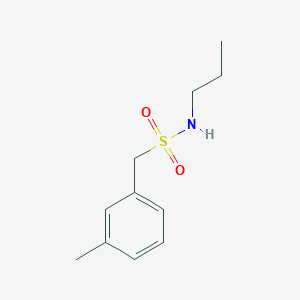![molecular formula C13H17NO4 B4729714 5-[(4-methoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4729714.png)
5-[(4-methoxyphenyl)amino]-3-methyl-5-oxopentanoic acid
Overview
Description
5-[(4-methoxyphenyl)amino]-3-methyl-5-oxopentanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
5-[(4-methoxyphenyl)amino]-3-methyl-5-oxopentanoic acid has shown potential applications in various scientific research fields, including cancer research, neurology, and infectious diseases. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. Additionally, this compound has been found to have antibacterial and antiviral properties, making it a potential treatment for infectious diseases.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenyl)amino]-3-methyl-5-oxopentanoic acid is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including tyrosine kinases and topoisomerases. This inhibition leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. This compound has also been found to have anti-inflammatory effects and can reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 5-[(4-methoxyphenyl)amino]-3-methyl-5-oxopentanoic acid is its potential as a cancer treatment. However, this compound has some limitations for lab experiments. This compound is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for 5-[(4-methoxyphenyl)amino]-3-methyl-5-oxopentanoic acid research. One direction is to further investigate its potential as a cancer treatment. Additionally, research could focus on the development of more water-soluble derivatives of this compound to overcome its limitations in lab experiments. Further studies could also investigate the potential of this compound in treating other diseases, such as neurodegenerative diseases and infectious diseases.
In conclusion, this compound, or this compound, is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various scientific research fields.
properties
IUPAC Name |
5-(4-methoxyanilino)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(8-13(16)17)7-12(15)14-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGABMFERRNMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4729633.png)

![7-chloro-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4729649.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4729652.png)



![N-(4-acetylphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4729675.png)
![methyl 3-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4729683.png)
![N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4729693.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4729697.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(2-hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide](/img/structure/B4729702.png)
![6-benzyl-2-mercapto-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4729715.png)
![4-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4729724.png)